molecular formula C11H20O2 B12762907 2(3H)-Furanone, 5-hexyldihydro-4-methyl-, cis- CAS No. 147254-32-8

2(3H)-Furanone, 5-hexyldihydro-4-methyl-, cis-

Cat. No.: B12762907
CAS No.: 147254-32-8
M. Wt: 184.27 g/mol
InChI Key: XNRLAEXLQFIKEY-NXEZZACHSA-N
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Description

2(3H)-Furanone, 5-hexyldihydro-4-methyl-, cis- is an organic compound with the molecular formula C9H16O2 It is a member of the furanone family, which is characterized by a furan ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, 5-hexyldihydro-4-methyl-, cis- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of hexanal and methyl vinyl ketone as starting materials. The reaction proceeds through an aldol condensation followed by cyclization to form the furanone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, 5-hexyldihydro-4-methyl-, cis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone to dihydrofuran derivatives.

    Substitution: The furan ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated furanones, amino furanones.

Scientific Research Applications

2(3H)-Furanone, 5-hexyldihydro-4-methyl-, cis- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, 5-hexyldihydro-4-methyl-, cis- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-4a,5-dimethyl-3-(1-methylethylidene)-, (4ar-cis)
  • 5-butyldihydro-4-methylfuran-2(3H)-one

Uniqueness

2(3H)-Furanone, 5-hexyldihydro-4-methyl-, cis- is unique due to its specific structural features and chemical properties

Properties

CAS No.

147254-32-8

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(4R,5R)-5-hexyl-4-methyloxolan-2-one

InChI

InChI=1S/C11H20O2/c1-3-4-5-6-7-10-9(2)8-11(12)13-10/h9-10H,3-8H2,1-2H3/t9-,10-/m1/s1

InChI Key

XNRLAEXLQFIKEY-NXEZZACHSA-N

Isomeric SMILES

CCCCCC[C@@H]1[C@@H](CC(=O)O1)C

Canonical SMILES

CCCCCCC1C(CC(=O)O1)C

Origin of Product

United States

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